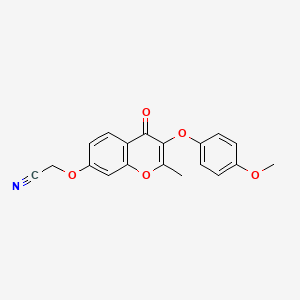

2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of chromen-7-one (also known as coumarin), which is a fragrant organic compound that is used in the manufacture of perfumes, pharmaceuticals, and in some types of optical brighteners . The presence of the methoxyphenoxy group and acetonitrile group could potentially alter the properties of the base chromen-7-one structure, such as its reactivity, polarity, and bioactivity.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromen-7-one core, followed by the introduction of the methoxyphenoxy and acetonitrile groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-7-one core, with the methoxyphenoxy and acetonitrile groups attached. These groups would likely have a significant impact on the compound’s physical and chemical properties, as well as its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar acetonitrile group could impact its solubility, melting point, boiling point, and other physical properties .Aplicaciones Científicas De Investigación

Synthesis of New Condensed Coumarin Derivatives

This compound has been utilized in the synthesis of new coumarin derivatives, which are important due to their broad range of biological activities. Dekić et al. (2007) demonstrated the synthesis of novel coumarin derivatives by reacting 4-chloro-2-oxo-2H-chromene-3-carbonitrile with various amines, leading to compounds with potential applications in various fields, including medicinal chemistry (Dekić et al., 2007).

Development of Thiazolidin-4-ones

Čačić et al. (2009) described the synthesis of thiazolidin-4-ones based on chromen-4-yl acetic acid. These compounds have potential applications in the field of drug discovery and development (Čačić et al., 2009).

Antibacterial Effects and Synthesis of New Derivatives

Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activities. This research indicates the compound's potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Synthesis of Amide-containing Coumarin Fluorescent Probes

In the field of chemical sensors, Guo (2013) synthesized amide-containing coumarin fluorescent probes, demonstrating their potential in detecting metal ions, which is crucial in environmental monitoring and biochemistry (Guo, 2013).

Electrochemical Studies

Rheinhardt et al. (2011) conducted a study on the electrochemical reduction of a related coumarin compound, providing insights into the electrochemical behavior of these types of molecules, which can be crucial in fields like material science and electrochemistry (Rheinhardt et al., 2011).

Synthesis and Reaction Studies

Various other studies have focused on the synthesis and reactions of derivatives of this compound, exploring its versatility and applicability in organic synthesis and chemical research. This includes the work by Zhang et al. (2013) on synthesizing 2-pyridone derivatives (Zhang et al., 2013) and Pimenova et al. (2003) on synthesizing and reacting various chromen derivatives (Pimenova et al., 2003).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-12-19(25-14-5-3-13(22-2)4-6-14)18(21)16-8-7-15(23-10-9-20)11-17(16)24-12/h3-8,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLAYCLNVZBAFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)OC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2477896.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2477898.png)

![2-[(4-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one](/img/structure/B2477904.png)

![2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-fluorobenzamide](/img/structure/B2477907.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-phenoxybenzamide](/img/structure/B2477910.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2477911.png)

![[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2477912.png)